

butamirate citrate general information and synonyms

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Compound Focus: Butamirate

CAS No.: 18109-80-3

Cat. No.: S522313

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Basic Information and Synonyms

The table below summarizes the core identifiers and synonyms for **butamirate** citrate.

Category	Information
CAS Registry Number	18109-81-4 [1] [2] [3]
Chemical Formula	C ₂₄ H ₃₇ NO ₁₀ [1] [2] [4]
IUPAC Name	2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate; 2-hydroxypropane-1,2,3-tricarboxylic acid [2] [4]
Trade Names	Sinecod, Sinecod Forte, Tussamol, Acodeen, Codesin, Pertix [5] [6]
Other Synonyms	Abbott 36581; HH-197; Sincodin; diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate [2] [6] [4]

Physicochemical Properties

The following table lists key physicochemical data for **butamirate** citrate, which is typically supplied as a white solid [2] [4].

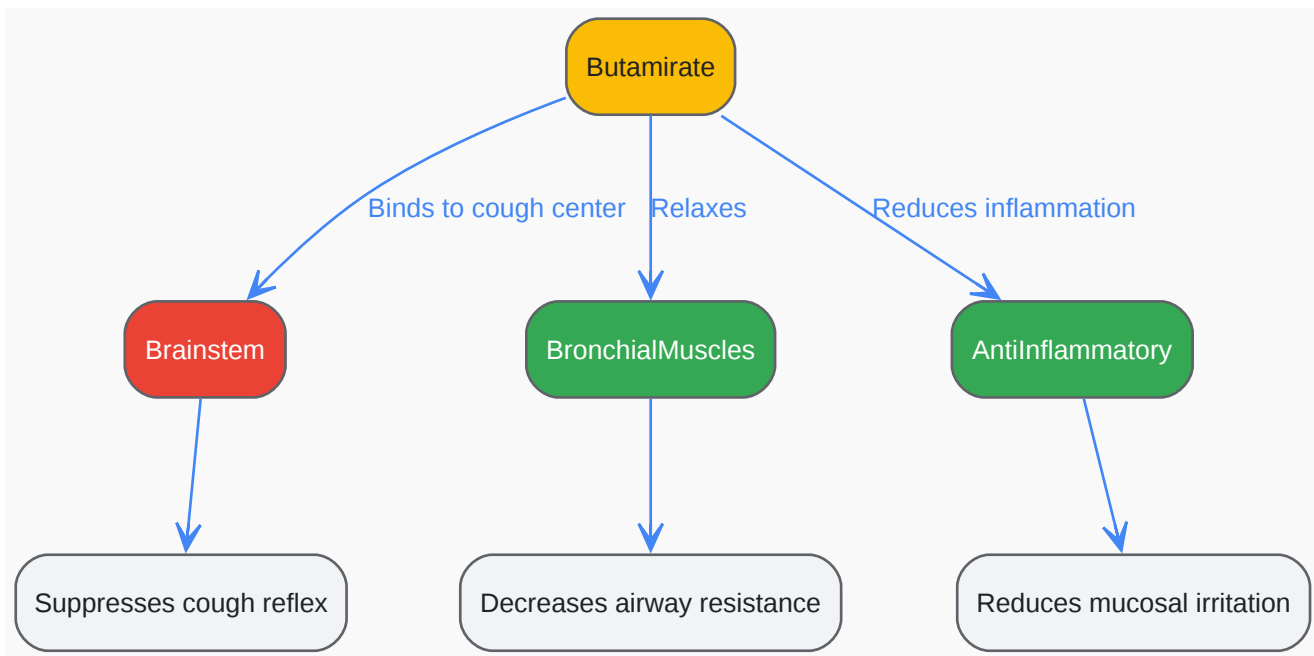
Property	Value / Description
Appearance	White solid [2]
Purity	Available at 98% to 99% for research purposes [1] [4]
Melting Point	66-68°C [2] [4]
Boiling Point	394.4°C at 760 mmHg [2] [4]
Storage	Powder: -20°C for long-term storage [4]

Pharmacology and Mechanism of Action

Butamirate citrate is classified as a non-opioid antitussive. Its mechanism involves a dual action:

- **Central Action:** It acts as a cough suppressant by binding with high affinity to the dextromethorphan-binding site in the cough center of the **medulla oblongata** in the brainstem, thereby inhibiting the cough reflex [7] [5] [2].
- **Peripheral Action:** It exhibits **bronchospasmolytic** (bronchodilating) and **anti-inflammatory** effects, which help reduce airway resistance [7] [5] [8].

The diagram below illustrates the proposed mechanism of action of **butamirate** citrate.



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Pharmacokinetics Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of **butamirate** citrate are summarized in the table below [7] [8].

Parameter	Details
Absorption	Rapidly and completely absorbed after oral administration. Therapeutic plasma concentration is reached within 5-10 minutes. Time to peak plasma concentration for syrup is about 1.5 hours [7] [8].
Distribution	High plasma protein binding, approximately 95-98% [6] [8].
Metabolism	Metabolized via hydrolysis into 2-phenylbutyric acid and diethylaminoethoxyethanol [8].
Excretion	Primarily renal (via urine) as metabolites. Elimination half-life is approximately 6 hours [6] [8].

Clinical and Experimental Applications

Approved Clinical Use

- **Primary Indication:** Management of **acute and chronic non-productive (dry) cough** [5] [8].
- **Dosage Forms:** Available as syrups, oral drops, tablets, sustained-release tablets, and lozenges [5] [6] [8].
- **Typical Adult Dosage:** 50 mg three times daily for tablets, or 22.5 mg (15 mL of 7.5 mg/5 mL syrup) up to four times daily. Maximum daily dose is 90 mg [8].

Side Effects and Contraindications

Butamirate citrate is generally well-tolerated, with mild and transient side effects occurring in 0.5-1% of patients [7].

- **Common Adverse Reactions:** Nausea, diarrhea, dizziness, drowsiness, and skin rash [6] [8].
- **Contraindications:** Hypersensitivity to the drug or any of its components. Not recommended for children under 2 years of age [5] [8].
- **Special Precautions:** Use with caution during pregnancy and lactation due to limited human safety data. advised for patients with hepatic or renal impairment [5] [8].

Drug Interactions

- **Central Nervous System (CNS) Depressants:** Concomitant use with sedatives, tranquilizers, or alcohol may enhance drowsiness and dizziness [5].
- **Other Cough Medications:** Avoid concurrent use with other centrally-acting cough suppressants (e.g., opioids) to prevent excessive suppression of the cough reflex and accumulation of bronchial secretions [5] [8].

Experimental Research and Protocols

Butamirate citrate is used in research, particularly in studies of cough mechanisms and antitussive agents.

In Vitro Receptor Binding Assay

A key study identified the binding site of **butamirate** by investigating high-affinity dextromethorphan binding sites in guinea pig brain [2] [6] [4].

- **Objective:** To characterize the binding affinity of **butamirate** citrate to specific sites in the brainstem.
- **Tissue Preparation:** Guinea pig brainstems are homogenized in ice-cold buffer and centrifuged to obtain membrane fractions [6] [4].
- **Binding Assay:** Membrane suspensions are incubated with tritiated dextromethorphan as a radioligand and increasing concentrations of unlabeled **butamirate** citrate to determine competitive binding [6] [4].
- **Data Analysis:** IC_{50} (half-maximal inhibitory concentration) and K_i (inhibition constant) values are calculated to quantify binding affinity [6] [4].

Research Gaps and Future Directions

While **butamirate** citrate has been used clinically for years, several areas remain open for further scientific exploration:

- **Precise Molecular Target:** Although it binds to the dextromethorphan site, the exact receptor protein and downstream signaling pathways are not fully elucidated [6] [4].
- **Metabolic Pathway Enzymes:** The specific esterases or enzymes responsible for its hydrolysis in humans have not been extensively characterized [8].
- **Formulation Development:** Opportunities exist for developing novel delivery systems to improve its pharmacokinetic profile or targeting.

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